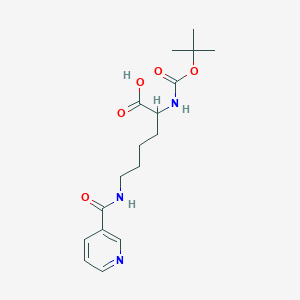

N-Boc-N6-nicotinoyl-L-lysine

CAS No.:

Cat. No.: VC17958117

Molecular Formula: C17H25N3O5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25N3O5 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |

| Standard InChI Key | PRHRBXNIOXCRQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

N-Boc-N6-nicotinoyl-L-lysine (C₁₇H₂₅N₃O₅) has a molecular weight of 351.4 g/mol and combines the Boc-protected alpha-amino group with a nicotinoyl-modified epsilon-amino side chain . The Boc group enhances solubility in organic solvents during peptide synthesis, while the nicotinoyl moiety introduces aromaticity and potential hydrogen-bonding capabilities. Key physicochemical properties include:

The compound’s structure facilitates selective deprotection: the Boc group is acid-labile, allowing removal under mild acidic conditions (e.g., trifluoroacetic acid), while the nicotinoyl group remains intact . This selectivity is critical for sequential peptide modifications.

Synthesis and Modification Strategies

Synthesis of N-Boc-N6-Nicotinoyl-L-lysine

The synthesis typically involves nicotinoylation of Boc-protected L-lysine. A validated method includes:

-

Nicotinoylation: Reacting Boc-L-lysine with nicotinoyl chloride in the presence of a base (e.g., triethylamine) to acylate the epsilon-amino group.

-

Purification: Isolation via high-performance liquid chromatography (HPLC) to achieve >95% purity .

In one protocol, Boc-Lys(nicotinoyl) was activated as an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in dimethylformamide (DMF). This active ester intermediate was then coupled to cyclic RGD peptides to create targeted conjugates .

Key Synthetic Intermediates

-

Boc-Lys(nicotinoyl)-OSu: An NHS ester used for efficient peptide coupling. Yield: ~60% .

-

Boc-K(NIC)-RGD: A cyclic RGD peptide conjugate demonstrating enhanced tumor-targeting properties .

Applications in Biomedical Research

Peptide Synthesis and Bioconjugation

N-Boc-N6-nicotinoyl-L-lysine serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Boc group prevents unwanted side reactions during elongation, while the nicotinoyl group enables post-synthetic modifications, such as:

-

Radiolabeling: Incorporation of technetium-99m chelates for single-photon emission computed tomography (SPECT) imaging .

-

Fluorescent Tagging: Attachment of fluorophores for cellular tracking .

Targeted Drug Delivery

Conjugates of this compound with cyclic RGD peptides (e.g., E[c(RGDfK)]₂) exhibit high affinity for αvβ3 integrins, which are overexpressed in tumor vasculature. In a seminal study, Boc-K(NIC)-RGD conjugates labeled with ⁹⁹mTc showed:

-

Tumor Uptake: 2.5–3.5% injected dose per gram (%ID/g) in murine models .

-

Rapid Clearance: Renal excretion dominated, reducing background signal in imaging .

Research Findings and Pharmacokinetic Insights

Impact of Chelators on Tumor Targeting

A 2012 study compared ⁹⁹mTc-labeled RGD peptides using two chelators: hydrazinonicotinamide (HYNIC) and mercaptoacetyltriglycine (MAG3) . Key results:

| Parameter | HYNIC Conjugate | MAG3 Conjugate |

|---|---|---|

| Tumor Uptake (%ID/g) | 3.1 ± 0.4 | 1.8 ± 0.3 |

| Liver Retention | Low | Moderate |

| Tumor-to-Background Ratio | 4.7:1 | 2.9:1 |

The HYNIC conjugate, synthesized using N-Boc-N6-nicotinoyl-L-lysine, demonstrated superior tumor retention and imaging contrast, attributable to the nicotinoyl group’s coordination with ⁹⁹mTc .

Stability and Biodistribution

-

In Vivo Stability: Conjugates remained intact in serum for >4 hours, ensuring targeted delivery .

-

Biodistribution: Primary accumulation in kidneys (30–40% ID/g) and tumors (2.5–3.5% ID/g) at 1 hour post-injection .

Future Directions and Innovations

Recent advances highlight its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume